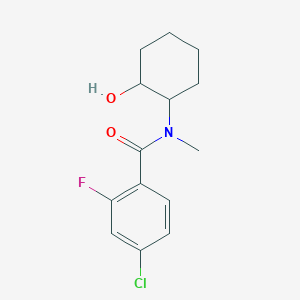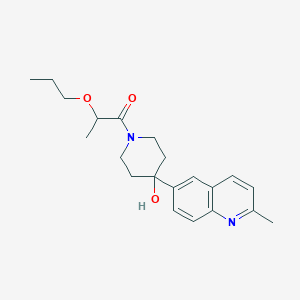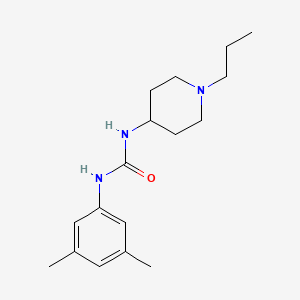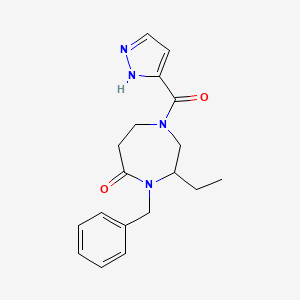![molecular formula C19H21Cl2N3O2 B5363482 6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide](/img/structure/B5363482.png)
6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide, also known as DMEMN, is a chemical compound that belongs to the class of nicotinamide derivatives. DMEMN has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Mécanisme D'action
The exact mechanism of action of 6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which plays a key role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an important coenzyme involved in various cellular processes, including energy metabolism, DNA repair, and gene expression. Inhibition of NAMPT by this compound leads to a decrease in NAD+ levels, which in turn affects cellular processes and leads to the observed effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurological research, this compound has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects and to improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide is its potential use in the treatment of various diseases, including cancer and neurological disorders. This compound has also been shown to have low toxicity in animal studies. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several future directions for the study of 6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
The synthesis of 6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide involves the reaction of 3,4-dichloroaniline with morpholine in the presence of a base, followed by the reaction of the resulting intermediate with N-ethyl-N-methyl-3-pyridinecarboxamide. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological research, this compound has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O2/c1-3-23(2)19(25)14-5-7-18(22-11-14)24-8-9-26-17(12-24)13-4-6-15(20)16(21)10-13/h4-7,10-11,17H,3,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMICNKALLYCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CN=C(C=C1)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5363419.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-6-methylnicotinamide](/img/structure/B5363426.png)
![2-isopropylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5363434.png)
![2-tert-butyl-6-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5363448.png)
![5-bromo-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B5363455.png)


![4-{[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid](/img/structure/B5363478.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5363489.png)

![N,N-diethyl-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B5363497.png)
![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,3-difluoropiperidine](/img/structure/B5363506.png)